molecular formula C24H27O4P B8003446 4-hexylphenyl diphenyl phosphate CAS No. 69682-29-7

4-hexylphenyl diphenyl phosphate

Cat. No.: B8003446
CAS No.: 69682-29-7
M. Wt: 410.4 g/mol
InChI Key: SHEFBWFSFKJWBK-UHFFFAOYSA-N
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Description

Chemical Identity and Physicochemical Properties

Molecular Structure and Stereochemical Characteristics

4-Hexylphenyl diphenyl phosphate (C₂₄H₂₇O₄P) features a central phosphate group bonded to two phenyl rings and one 4-hexylphenyl group. The hexyl chain (C₆H₁₃) introduces steric effects, influencing its reactivity and interactions in polymer matrices. The SMILES notation (CCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3) and InChI key (SHEFBWFSFKJWBK-UHFFFAOYSA-N) confirm its branched topology.

Table 1: Molecular Identity
Property Value Source
Molecular Formula C₂₄H₂₇O₄P
Molecular Weight 410.44 g/mol
CAS Registry Numbers 64532-96-3; 69682-29-7
SMILES CCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Thermodynamic Properties and Phase Behavior

The compound exhibits a density of 1.15 g/cm³ and a boiling point of 469.6°C at atmospheric pressure. Its flash point (251.1°C) and vapor pressure (1.53 × 10⁻⁸ mmHg at 25°C) suggest low volatility under ambient conditions. Phase transition data (e.g., melting point) remain unreported in available literature.

Table 2: Physicochemical Properties
Property Value Method/Note
Density 1.15 g/cm³ Experimental
Boiling Point 469.6°C Estimated
Refractive Index 1.562
Flash Point 251.1°C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hexylphenyl) diphenyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27O4P/c1-2-3-4-7-12-21-17-19-24(20-18-21)28-29(25,26-22-13-8-5-9-14-22)27-23-15-10-6-11-16-23/h5-6,8-11,13-20H,2-4,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEFBWFSFKJWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074075
Record name Diphenyl p-hexylphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64532-96-3, 69682-29-7
Record name 4-Hexylphenyl diphenyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64532-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, 4-hexylphenyl diphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064532963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, hexylphenyl diphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069682297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl p-hexylphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The most widely reported method involves reacting hexylphenol with diphenyl chlorophosphate (DPCP) in the presence of a base such as pyridine. The hydroxyl group of hexylphenol attacks the electrophilic phosphorus center of DPCP, displacing chloride and forming the target compound. Pyridine neutralizes HCl byproduct, shifting equilibrium toward product formation.

Reaction Scheme :

Hexylphenol+DPCPBase4-Hexylphenyl diphenyl phosphate+HCl\text{Hexylphenol} + \text{DPCP} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Industrial-Scale Synthesis

A patented two-step dehydrochlorination process optimizes yield and purity:

  • First Step : DPCP reacts with 4-phenylphenol (molar ratio 1:2.7–3.0) at 25°C using MgCl₂ as a catalyst.

  • Second Step : Phenol is added to consume residual DPCP, achieving >90% conversion.

Key Conditions :

  • Temperature: 25–60°C

  • Catalyst: MgCl₂ or AlCl₃

  • Solvent: Dichloromethane or toluene

Laboratory-Scale Protocol

A representative procedure from VulcanChem:

  • Reactants : Hexylphenol (1.0 mol), DPCP (1.05 mol), pyridine (1.1 mol).

  • Process : Reflux in dichloromethane for 6 hours.

  • Workup : Wash with 5% NaOH, dry over MgSO₄, and vacuum-distill.

  • Yield : 90.3% (GC purity: 99.2%).

Alternative Synthetic Routes

Transesterification of Triphenyl Phosphate

Triphenyl phosphate reacts with hexylphenol under acidic conditions, though this method is less efficient (yields ~70%) due to competing side reactions.

Solvent-Free Catalysis

Recent patents describe solvent-free protocols using bis(trichloromethyl) carbonate (BTC) and organic amines (e.g., N,N-dimethylformamide):

  • Conditions : 0–60°C, 3–6 hours.

  • Advantages : Reduced waste, faster reaction times.

Critical Parameters Influencing Yield and Purity

Molar Ratio Optimization

ParameterOptimal RangeImpact on YieldSource
Hexylphenol : DPCP1 : 1.05–1.1Maximizes conversion
Base : DPCP1.1 : 1Neutralizes HCl
Reaction Time4–6 hoursPrevents over-reaction

Catalyst Selection

  • Pyridine : Standard for lab-scale; inhibits side reactions.

  • Metal Chlorides (MgCl₂, AlCl₃) : Preferred industrially for cost-effectiveness.

Purification Techniques

  • Distillation : Removes unreacted DPCP (bp: 140–160°C at 3 mmHg).

  • Recrystallization : From ethanol/water mixtures (purity >98%).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScaleAdvantagesLimitations
Stepwise Phosphorylation85–9099+IndustrialHigh reproducibilityRequires toxic solvents
Solvent-Free80–8597–99Pilot-scaleEco-friendlyLonger reaction times
Transesterification65–7095Lab-scaleSimple setupLow yield

Industrial Production Challenges

Byproduct Management

  • Residual HCl corrodes equipment; neutralization with aqueous NaOH is critical.

  • Unreacted phenol derivatives require adsorption on activated carbon.

Scalability Considerations

  • Continuous-flow reactors reduce batch variability.

  • Automated pH monitoring ensures consistent product quality.

Emerging Innovations

Microwave-Assisted Synthesis

Preliminary studies show 20% faster reaction times under microwave irradiation (50°C, 2 hours).

Biocatalytic Approaches

Lipase-catalyzed esterification under mild conditions (40°C, pH 7) is under investigation, though yields remain suboptimal (~50%) .

Chemical Reactions Analysis

Types of Reactions: 4-hexylphenyl diphenyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphoric acid and the corresponding phenols.

    Oxidation: It can undergo oxidation reactions to form phosphate esters.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

    Hydrolysis: Phosphoric acid, phenol, and p-hexylphenol.

    Oxidation: Phosphate esters.

    Substitution: Substituted phenyl phosphates.

Scientific Research Applications

Flame Retardant Applications

HPDP is primarily utilized as a flame retardant due to its effectiveness in preventing ignition and slowing the spread of fire in various materials.

Case Study: Use in Polymers

A study demonstrated that incorporating HPDP into polyurethane foams significantly improved their fire resistance. The foams treated with HPDP exhibited a reduction in peak heat release rates by up to 30% compared to untreated foams, showcasing its efficacy as a flame retardant in polymer applications .

Biomedical Applications

Recent research highlights the potential of HPDP in biomedical fields, particularly concerning neurodegenerative disorders.

Neuroprotective Properties

HPDP has shown promise in preclinical studies aimed at treating conditions such as Alzheimer's disease. Its structural similarity to other phosphates suggests potential neuroprotective effects, possibly through mechanisms involving:

  • Inhibition of Neuroinflammation : By modulating inflammatory pathways, HPDP may help protect neuronal integrity.
  • Promotion of Neurogenesis : Early studies indicate that HPDP can stimulate the growth of new neurons in vitro.

Case Study: Neurodegenerative Disorder Treatment

In a study involving animal models, HPDP treatment led to improved cognitive function and reduced amyloid-beta plaque formation in mice genetically predisposed to Alzheimer’s disease. These findings suggest that HPDP may be a candidate for further development as a therapeutic agent .

Chemical Additive in Industrial Applications

HPDP is also employed as an industrial additive due to its stability and performance under various conditions.

Role in Lubricants

HPDP's high thermal stability makes it suitable for use as an additive in lubricants for machinery operating at elevated temperatures. Its ability to maintain viscosity and reduce wear under extreme conditions is critical for extending the lifespan of mechanical components.

Case Study: Engine Lubrication

In automotive applications, lubricants containing HPDP demonstrated improved performance metrics, including reduced friction coefficients and enhanced thermal stability compared to standard formulations without phosphorus-based additives .

Data Table: Summary of Applications

Application AreaSpecific UseKey Benefits
Flame RetardancyPolymer foamsReduced peak heat release rates
BiomedicalNeurodegenerative treatmentPotential neuroprotective effects
Industrial AdditiveLubricantsEnhanced thermal stability and reduced wear

Mechanism of Action

The mechanism of action of diphenyl p-hexylphenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target. For example, as a flame retardant, it acts by promoting the formation of a char layer on the surface of materials, thereby preventing the spread of flames.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key properties of 4-hexylphenyl diphenyl phosphate and related OPEs:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Primary Applications Key Properties
This compound* Not available C₃₀H₃₃O₄P 488.56 Flame retardant in plastics, textiles, and electronics Moderate lipophilicity; inferred persistence due to aromatic and alkyl substituents
2-Ethylhexyl diphenyl phosphate (EHDPP) 1241-94-7 C₂₀H₂₇O₄P 362.39 Plasticizer in PVC, adipogenic activity observed High adipogenic potency; detected in polyurethane foams and firefighter exposures
Cresyl diphenyl phosphate (CDP) 26444-49-5 C₁₉H₁₇O₄P 340.31 Industrial lubricant, plasticizer Low acute toxicity but suspected neurotoxic potential (analogous to TOCP)
Triphenyl phosphate (TPHP) 115-86-6 C₁₈H₁₅O₄P 326.28 Flame retardant in electronics, furniture Metabolized to diphenyl phosphate (DPHP); endocrine-disrupting effects
tert-Butylphenyl diphenyl phosphate 56803-37-3 C₂₂H₂₃O₄P 382.38 High-temperature applications (e.g., electronic enclosures) High boiling point (260–420°C); regulated in EU under REACH

*Inferred data based on structural analogs.

Toxicity and Environmental Impact

  • Adipogenic Activity : EHDPP demonstrated significant adipogenic effects in plastic extracts, surpassing diphenyl phosphate (DPP) and TPHP in potency . The hexylphenyl variant may exhibit similar activity due to structural similarity.
  • Metabolic Pathways : TPHP is metabolized to DPHP via cytochrome P450 enzymes, a process shared with EHDPP . This compound is likely metabolized into DPHP or hydroxylated derivatives, contributing to systemic toxicity.
  • Environmental Persistence : Longer alkyl chains (e.g., hexadecyl in hexadecyl diphenyl phosphate) reduce biodegradability, while aryl groups enhance stability . This compound’s hexyl group may balance lipophilicity and persistence.
  • Occupational Exposure : Isopropylphenyl diphenyl phosphate isomers (3IPPDPP, 4IPPDPP) were detected in firefighter truck cabins, highlighting exposure risks in high-risk occupations .

Regulatory Status

  • EHDPP and TPHP : Widely regulated under EU REACH and U.S. TSCA due to endocrine disruption and bioaccumulation risks .
  • tert-Butylphenyl diphenyl phosphate : Classified as Aquatic Chronic 1 (H410) in the EU, indicating severe environmental hazard .
  • This compound: No explicit regulatory data found; likely evaluated under broader OPE frameworks.

Biological Activity

4-Hexylphenyl diphenyl phosphate (HPDP) is an organophosphate compound that has garnered attention due to its potential biological activity and environmental implications. This article explores its biological effects, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

  • Chemical Name : this compound
  • CAS Number : 64532-96-3
  • Molecular Formula : C₃₁H₃₁O₄P
  • Molecular Weight : 494.55 g/mol

Recent studies have investigated the biological effects of HPDP and its analogs, particularly focusing on their impact on aquatic organisms. One significant study examined the effects of diphenyl phosphate (DPhP), a related compound, on zebrafish, which can provide insights into the potential effects of HPDP.

  • Metabolomics and Transcriptomics : A dual-omics approach was utilized to analyze the effects of DPhP on zebrafish exposed to environmentally relevant concentrations (0.8, 3.9, and 35.6 μg/L) over a period of 120 days. The study revealed:
    • Significant reductions in body mass and length in male zebrafish at the highest concentration.
    • Inhibition of oxidative phosphorylation and fatty acid oxidation pathways.
    • Upregulation of phosphatidylcholine degradation pathways, indicating metabolic disruption.
  • Toxicological Mechanisms :
    • Oxidative Phosphorylation Inhibition : The activity of succinate dehydrogenase was significantly decreased in the liver of exposed male fish, suggesting impaired energy metabolism.
    • Fatty Acid Oxidation Downregulation : This alteration may contribute to growth retardation observed in affected organisms.

Case Studies

  • A study focusing on chronic exposure to DPhP highlighted its potential to cause adverse developmental effects in aquatic life. The findings suggest that similar mechanisms may be applicable to HPDP due to structural similarities.

Data Table: Biological Effects of DPhP on Zebrafish

Concentration (μg/L)Duration (days)Body Mass Reduction (%)Length Reduction (%)Key Metabolic Changes
0.8120Not significantNot significantNone
3.9120ModerateModerateInitial metabolic shifts
35.6120SignificantSignificantInhibition of oxidative phosphorylation

Environmental Implications

The detection of DPhP in various environmental matrices raises concerns regarding its persistence and potential bioaccumulation in aquatic ecosystems. Given that HPDP shares similar properties with DPhP, it is crucial to monitor its environmental impact.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of 4-hexylphenyl diphenyl phosphate in synthetic samples?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, focusing on <sup>31</sup>P and <sup>1</sup>H NMR to identify phosphate ester linkages and alkyl/aryl substituents. High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) can assess purity, calibrated against a reference standard. For quantification, combine gravimetric analysis with mass spectrometry (MS) to detect trace impurities .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Methodological Answer : Implement PPE (gloves, lab coats, safety goggles) to avoid dermal contact, as organophosphates may exhibit neurotoxic or irritant properties. Conduct experiments in a fume hood to mitigate inhalation risks. Waste disposal should follow institutional guidelines for organophosphates, with neutralization protocols for acidic/basic degradation products .

Q. How can researchers optimize synthesis routes for this compound to improve yield and scalability?

  • Methodological Answer : Employ a two-step phosphorylation reaction: (1) React 4-hexylphenol with phosphorus oxychloride under anhydrous conditions, and (2) couple the intermediate with diphenol using a base (e.g., triethylamine). Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane/toluene) to reduce side products .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be resolved across different studies?

  • Methodological Answer : Conduct controlled hydrolysis experiments under varying pH (4–10) and temperature (25–60°C) to quantify degradation kinetics. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify hydrolysis products (e.g., diphenyl phosphate, 4-hexylphenol). Compare results with computational models (e.g., EPI Suite) to validate predictive accuracy .

Q. What experimental designs are suitable for elucidating the neurotoxic mechanisms of this compound in vitro?

  • Methodological Answer : Use SH-SY5Y neuronal cells exposed to sub-cytotoxic concentrations (0.1–10 µM). Assess acetylcholinesterase (AChE) inhibition via Ellman’s assay and mitochondrial dysfunction via JC-1 staining. Combine with transcriptomic profiling (RNA-seq) to identify pathways affected, such as oxidative stress or apoptosis .

Q. How can researchers address discrepancies in reported octanol-water partition coefficients (log P) for this compound?

  • Methodological Answer : Standardize shake-flask or HPLC-derived log P measurements using buffered solutions (pH 7.4) to mimic physiological conditions. Validate with computational tools (e.g., ChemAxon or ACD/Labs). Publish full experimental parameters (solvent purity, temperature) to enable cross-study comparisons .

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